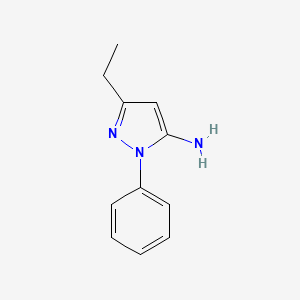

3-Ethyl-1-phenyl-1H-pyrazol-5-amine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-ethyl-2-phenylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-2-9-8-11(12)14(13-9)10-6-4-3-5-7-10/h3-8H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDDXDDOVXQJPGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C(=C1)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50604794 | |

| Record name | 3-Ethyl-1-phenyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50604794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017781-37-1 | |

| Record name | 3-Ethyl-1-phenyl-1H-pyrazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017781-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethyl-1-phenyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50604794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Ethyl-1-phenyl-1H-pyrazol-5-amine

This guide provides a comprehensive overview of the synthetic pathway for 3-Ethyl-1-phenyl-1H-pyrazol-5-amine, a valuable heterocyclic compound in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field, offering detailed procedural insights and a thorough examination of the underlying chemical principles.

Introduction: The Significance of this compound

The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] These compounds have garnered significant interest due to their diverse pharmacological activities. The specific molecule, this compound, with its ethyl and phenyl substitutions, presents a key intermediate for the synthesis of a wide array of more complex molecules, including potential kinase inhibitors and other therapeutic agents. Its synthesis is a critical step in the exploration of new chemical entities for drug discovery programs.

Core Synthesis Pathway: Cyclocondensation of a β-Ketonitrile with Phenylhydrazine

The most robust and widely employed method for the synthesis of 5-aminopyrazoles, including this compound, is the cyclocondensation reaction between a β-ketonitrile and a hydrazine derivative.[1][2] In this specific case, the synthesis involves the reaction of 3-oxopentanenitrile with phenylhydrazine.

Reaction Mechanism

The reaction proceeds through a well-established two-step mechanism:

-

Hydrazone Formation: The initial step involves the nucleophilic attack of the terminal nitrogen atom of phenylhydrazine on the electrophilic carbonyl carbon of 3-oxopentanenitrile. This is followed by the elimination of a water molecule to form a stable phenylhydrazone intermediate.

-

Intramolecular Cyclization: The second step is an intramolecular nucleophilic attack by the other nitrogen atom of the hydrazone onto the carbon atom of the nitrile group. This cyclization step leads to the formation of the stable five-membered pyrazole ring, yielding the final product, this compound.[1]

The overall reaction is a classic example of heterocycle synthesis, driven by the formation of a stable aromatic pyrazole ring.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound, based on established methodologies for analogous 5-aminopyrazole syntheses.[3]

Materials:

-

3-Oxopentanenitrile

-

Phenylhydrazine

-

Ethanol (absolute)

-

Glacial Acetic Acid (catalytic amount)

-

Sodium Bicarbonate (for workup)

-

Ethyl Acetate (for extraction)

-

Brine (for washing)

-

Anhydrous Sodium Sulfate (for drying)

-

Silica Gel (for column chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-oxopentanenitrile (1.0 equivalent) in absolute ethanol.

-

Addition of Phenylhydrazine: To the stirred solution, add phenylhydrazine (1.05 equivalents) dropwise at room temperature.

-

Catalyst Addition and Reflux: Add a catalytic amount of glacial acetic acid to the reaction mixture. Heat the mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Quantitative Data Summary

| Parameter | Value/Condition | Rationale |

| Reactant Ratio | 3-Oxopentanenitrile : Phenylhydrazine (1 : 1.05) | A slight excess of phenylhydrazine ensures the complete consumption of the limiting β-ketonitrile. |

| Solvent | Absolute Ethanol | Provides good solubility for the reactants and has an appropriate boiling point for the reaction temperature. |

| Catalyst | Glacial Acetic Acid | An acidic catalyst facilitates the initial hydrazone formation by protonating the carbonyl oxygen, making the carbon more electrophilic. |

| Reaction Temperature | Reflux (approx. 78 °C for ethanol) | Provides sufficient thermal energy to overcome the activation energy of both the hydrazone formation and the subsequent cyclization. |

| Reaction Time | 4-6 hours | Typically sufficient for the reaction to reach completion, as monitored by TLC. |

| Purification Method | Column Chromatography | Effective for separating the desired product from any unreacted starting materials and by-products. |

Conclusion

The synthesis of this compound via the cyclocondensation of 3-oxopentanenitrile and phenylhydrazine is a reliable and efficient method. This guide provides a detailed framework for its preparation, grounded in established chemical principles. The versatility of the 5-aminopyrazole core ensures that this synthetic pathway remains a cornerstone for the development of novel compounds with potential therapeutic applications.

References

-

Al-Zahrani, F. A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197. Available at: [Link]

-

PubChem. This compound. Available at: [Link]

-

RSC Advances. (2025). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. Available at: [Link]

Sources

In-Depth Technical Guide: 3-Ethyl-1-phenyl-1H-pyrazol-5-amine

Introduction: A Versatile Heterocyclic Building Block

3-Ethyl-1-phenyl-1H-pyrazol-5-amine is a substituted pyrazole derivative that serves as a critical synthetic intermediate in the fields of medicinal chemistry and materials science. Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are considered "privileged scaffolds" due to their widespread presence in biologically active compounds.[1][2][3] The specific arrangement of the ethyl group at the C3 position, the phenyl group at the N1 position, and a reactive primary amine at the C5 position makes this molecule a highly versatile and valuable building block for the synthesis of more complex molecular architectures.[4]

The strategic placement of these functional groups allows for selective modification at multiple points on the heterocyclic core. The exocyclic amino group is a potent nucleophile and a key handle for derivatization, enabling the construction of amides, ureas, and fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines.[5][6] The pyrazole ring itself can undergo electrophilic substitution, typically at the C4 position.[1][4] This trifecta of reactivity—N-acylation/alkylation, C4-substitution, and the influence of the N-phenyl and C-ethyl groups on the molecule's overall properties—underpins its importance for drug development professionals and researchers aiming to generate diverse chemical libraries for screening and optimization.[4]

This guide provides an in-depth overview of the core chemical properties, synthesis, reactivity, and applications of this compound, offering field-proven insights for its effective utilization in research and development.

Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of a chemical entity is paramount for its successful application in synthesis and formulation. The key physicochemical data for this compound are summarized below.

Core Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃N₃ | [7][8] |

| Molecular Weight | 187.24 g/mol | [8] |

| Exact Mass | 187.110947 g/mol | [7][8] |

| CAS Number | 4249-04-9 (structure-specific) | N/A |

| IUPAC Name | This compound | [8] |

| Appearance | Off-white to light brown crystalline powder | Inferred from typical aminopyrazoles |

| Predicted XlogP | 2.4 | [7] |

| Heavy Atom Count | 14 | [8] |

| Rotatable Bond Count | 2 | [8] |

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of the compound after synthesis.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the C4-H proton on the pyrazole ring, multiplets for the phenyl group protons, and a broad singlet for the -NH₂ protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display distinct signals for the two carbons of the ethyl group, the five unique carbons of the pyrazole and phenyl rings, providing a complete carbon framework of the molecule.

-

IR (Infrared) Spectroscopy: The IR spectrum is a valuable tool for identifying key functional groups. Look for characteristic N-H stretching bands (typically two peaks around 3300-3500 cm⁻¹) for the primary amine, C-H stretching for aromatic and aliphatic groups, and C=C/C=N stretching bands in the 1400-1600 cm⁻¹ region, characteristic of the pyrazole ring.

-

MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight. The monoisotopic mass is 187.111 Da.[7] Expect to see a prominent molecular ion peak [M+H]⁺ at m/z 188.118.[7]

Synthesis and Purification

The most common and efficient route for synthesizing 5-aminopyrazoles is the condensation reaction between a β-ketonitrile and a hydrazine derivative.[9] This method is highly versatile and provides a direct pathway to the pyrazole core.

Retrosynthetic Analysis & Strategy

The synthesis of this compound is typically achieved via the cyclization of 3-oxopentanenitrile (ethyl cyanoacetate's homolog) with phenylhydrazine . The causality behind this choice is the high reactivity of the ketone in the β-ketonitrile towards the nucleophilic hydrazine, which initiates the condensation, followed by an intramolecular cyclization where the second nitrogen of the hydrazine attacks the nitrile carbon. This sequence is regioselective and robust, making it a preferred industrial and laboratory method.[9]

Synthesis Workflow Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Phenyl-1H-pyrazol-5-amine | High-Purity Research Chemical [benchchem.com]

- 5. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]

- 7. PubChemLite - this compound (C11H13N3) [pubchemlite.lcsb.uni.lu]

- 8. echemi.com [echemi.com]

- 9. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 3-Ethyl-1-phenyl-1H-pyrazol-5-amine: An In-Depth Technical Guide

Introduction

In the landscape of medicinal chemistry and materials science, pyrazole derivatives represent a class of heterocyclic compounds with significant therapeutic and industrial value.[1][2][3] The specific arrangement of substituents on the pyrazole core dictates the molecule's biological activity and physical properties. Consequently, unambiguous structural confirmation is a critical checkpoint in the synthesis and development workflow. 3-Ethyl-1-phenyl-1H-pyrazol-5-amine (Molecular Formula: C₁₁H₁₃N₃, Molecular Weight: 187.24 g/mol ) is a key intermediate used in the synthesis of more complex molecular architectures.[4][5]

This technical guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. It is designed for researchers, scientists, and drug development professionals, offering not just the data, but the underlying scientific rationale for the observed spectral features. By grounding our analysis in established principles and comparative data from related structures, this document serves as a self-validating reference for the characterization of this important compound.

Molecular Structure and Spectroscopic Overview

The structure of this compound incorporates several key functional groups, each contributing distinct signals to its spectroscopic signature. Understanding this structure is fundamental to interpreting the data that follows.

-

Primary Aromatic Amine (-NH₂): This group is characterized by specific N-H stretching and bending vibrations in IR spectroscopy and exchangeable protons in ¹H NMR.

-

Ethyl Group (-CH₂CH₃): Provides classic aliphatic signals in NMR, specifically a coupled triplet and quartet pattern in ¹H NMR.

-

Phenyl Group (-C₆H₅): Generates characteristic signals in the aromatic region of NMR spectra and C-H/C=C vibrations in IR.

-

Pyrazole Ring: A five-membered aromatic heterocycle that forms the core of the molecule, with its own unique aromatic proton and carbon signals.

Below is the chemical structure with IUPAC numbering for reference in subsequent NMR analysis.

A simplified 2D representation is used above due to DOT language limitations for complex chemical structures. The IUPAC convention is followed for numbering the pyrazole ring. Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

Proton NMR provides detailed information about the number of different types of protons, their electronic environments, and their connectivity.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.65 | d (doublet) | 2H | Phenyl (H-2', H-6') | Ortho protons on the phenyl ring, deshielded by the adjacent nitrogen atom. |

| ~ 7.40 | t (triplet) | 2H | Phenyl (H-3', H-5') | Meta protons on the phenyl ring. |

| ~ 7.20 | t (triplet) | 1H | Phenyl (H-4') | Para proton on the phenyl ring. |

| ~ 5.70 | s (singlet) | 1H | Pyrazole (H-4) | Isolated proton on the electron-rich pyrazole ring. Its chemical shift can be influenced by the adjacent amino group.[6] |

| ~ 3.80 | br s (broad s) | 2H | Amine (-NH₂) | Protons on nitrogen, often broad due to quadrupolar relaxation and chemical exchange. Shift is solvent and concentration dependent. |

| ~ 2.60 | q (quartet) | 2H | Ethyl (-CH₂) | Methylene protons adjacent to a methyl group (n+1=4 peaks) and the pyrazole ring. |

| ~ 1.25 | t (triplet) | 3H | Ethyl (-CH₃) | Methyl protons adjacent to a methylene group (n+1=3 peaks). |

¹³C NMR Spectroscopy

Carbon NMR reveals the number of unique carbon atoms and provides insight into their chemical environment (e.g., aromatic, aliphatic, attached to heteroatoms).

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 154.0 | Pyrazole (C-3) | Carbon bearing the ethyl group, deshielded by the adjacent nitrogen. |

| ~ 148.5 | Pyrazole (C-5) | Carbon bearing the amine group, significantly influenced by the nitrogen's electron-donating effect.[6] |

| ~ 139.5 | Phenyl (C-1') | Quaternary carbon of the phenyl ring attached to the pyrazole nitrogen. |

| ~ 129.0 | Phenyl (C-3', C-5') | Meta carbons of the phenyl ring. |

| ~ 127.0 | Phenyl (C-4') | Para carbon of the phenyl ring. |

| ~ 124.5 | Phenyl (C-2', C-6') | Ortho carbons of the phenyl ring. |

| ~ 95.0 | Pyrazole (C-4) | The sole C-H carbon on the pyrazole ring, typically appearing at a relatively upfield position for an aromatic carbon.[7] |

| ~ 21.5 | Ethyl (-CH₂) | Aliphatic methylene carbon. |

| ~ 13.5 | Ethyl (-CH₃) | Aliphatic methyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Rationale |

| 3450 - 3300 | Medium, two bands | N-H Asymmetric & Symmetric Stretch | Hallmark of a primary amine (-NH₂). The presence of two distinct bands is a definitive indicator.[8][9] |

| 3100 - 3000 | Medium to Weak | Aromatic C-H Stretch | C-H vibrations from the phenyl and pyrazole rings. |

| 2980 - 2850 | Medium | Aliphatic C-H Stretch | C-H vibrations from the ethyl group. |

| ~ 1620 | Strong | N-H Bend (Scissoring) | This bending vibration is characteristic of primary amines and can sometimes overlap with C=C stretches.[8] |

| 1595, 1500, 1450 | Strong to Medium | C=C & C=N Ring Stretch | Aromatic ring stretching vibrations from both the phenyl and pyrazole rings. |

| ~ 1330 | Strong | Aromatic C-N Stretch | The stretching vibration of the bond between the phenyl ring and the amine nitrogen (indirectly, via the pyrazole). Characteristic for aromatic amines.[8][10] |

| 900 - 675 | Strong, Broad | N-H Wag | Out-of-plane bending of the N-H bonds in the primary amine.[8] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity and structure.

-

Molecular Ion (M⁺•): The molecular formula C₁₁H₁₃N₃ gives a monoisotopic mass of 187.1109 Da.[4][5] In a low-resolution electron ionization (EI) mass spectrum, this would be observed as the molecular ion peak at m/z = 187 .

-

Key Fragmentation Pathways: Under EI conditions, the molecular ion will fragment in predictable ways, giving rise to smaller, stable ions.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Interpretation of Fragments:

-

m/z = 158: Represents the loss of the ethyl radical (•C₂H₅), a common fragmentation for ethyl-substituted aromatics.

-

m/z = 91: This could correspond to a phenylnitrene radical cation or a tropylium-like ion derived from the phenyl-nitrogen fragment.

-

m/z = 77: The classic phenyl cation ([C₆H₅]⁺), a very common fragment for any compound containing a phenyl group.

Standard Operating Protocols

To ensure reproducibility, the acquisition of spectroscopic data must follow standardized protocols.

Workflow for Spectroscopic Analysisdot

Sources

- 1. 3-Phenyl-1H-pyrazol-5-amine | High-Purity Research Chemical [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C11H13N3) [pubchemlite.lcsb.uni.lu]

- 5. echemi.com [echemi.com]

- 6. rsc.org [rsc.org]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 10. 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene [mdpi.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-Ethyl-1-phenyl-1H-pyrazol-5-amine

This guide provides a comprehensive technical overview of the molecular structure and conformational dynamics of 3-Ethyl-1-phenyl-1H-pyrazol-5-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. By synthesizing data from analogous structures and established computational methodologies, this document offers valuable insights for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazole derivatives are a cornerstone in medicinal chemistry, renowned for their diverse pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The 1,3,5-trisubstituted pyrazole motif, in particular, serves as a versatile scaffold for the design of targeted therapeutics. This compound (C₁₁H₁₃N₃, Molar Mass: 187.24 g/mol ) embodies this important class of compounds, and a thorough understanding of its three-dimensional structure and conformational preferences is paramount for elucidating its structure-activity relationships (SAR) and optimizing its potential as a drug candidate. This guide will delve into the nuanced structural features of this molecule, providing a framework for its rational modification and application in drug design.

Molecular Structure: A Three-Dimensional Perspective

The foundational step in understanding the functionality of any molecule is a detailed examination of its structure. This compound is characterized by a central five-membered pyrazole ring, substituted with an ethyl group at the C3 position, a phenyl group at the N1 position, and an amine group at the C5 position.

2D Representation and Core Structural Features

The planar representation of this compound provides a clear depiction of its atomic connectivity.

The pyrazole ring is an aromatic heterocycle, and the delocalization of π-electrons within the ring contributes to its stability. The substituents play a crucial role in modulating the electronic properties and the overall three-dimensional shape of the molecule.

Conformational Analysis: Unveiling the Dynamic Nature

While the 2D structure provides a static picture, the molecule in reality is a dynamic entity, with rotations around single bonds leading to various spatial arrangements or conformations. The most critical conformational parameter for N-phenyl substituted pyrazoles is the dihedral angle between the plane of the phenyl ring and the plane of the pyrazole ring.

Expected Conformation Based on Analogous Structures

X-ray crystallographic studies of analogous 1-phenyl-substituted pyrazoles consistently reveal a non-planar conformation. The steric hindrance between the ortho-hydrogens of the phenyl ring and the substituents on the pyrazole ring forces the phenyl group to rotate out of the plane of the pyrazole ring. The magnitude of this dihedral angle is influenced by the nature and size of the substituents at the C5 and C3 positions of the pyrazole.

| Analogous Compound | Substituents | Dihedral Angle (Phenyl vs. Pyrazole) | Reference |

| 1-Phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbohydrazide | Thiophene at C5 | 79.97(16)° | [1] |

| 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid | Amino at C5, Carboxyl at C4 | 48.13 (3)° | [2] |

| 1-[5-(4-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone | Substituted phenyls | 4.89(6)° (fluoro-phenyl vs pyrazole) | [3] |

Based on these and other similar structures, it is anticipated that the phenyl ring in this compound is significantly twisted with respect to the pyrazole ring. The ethyl group at C3 and the amine group at C5 will influence the precise rotational barrier and the preferred dihedral angle.

Experimental and Computational Approaches to Conformation Determination

A combination of experimental and computational techniques is employed to elucidate the conformational landscape of molecules like this compound.

NMR spectroscopy, particularly 2D techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), can provide through-space correlations between protons, which are indicative of their spatial proximity and thus can help in determining the preferred conformation in solution.

Step-by-Step Protocol for NOESY Experiment:

-

Sample Preparation: Dissolve a pure sample of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a concentration of 5-10 mg/mL.

-

Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) equipped with a probe capable of performing 2D experiments.

-

1D ¹H NMR: Acquire a standard 1D ¹H NMR spectrum to identify the chemical shifts of all protons.

-

NOESY Experiment Setup:

-

Select the noesygpph pulse sequence (or a similar phase-cycled NOESY sequence).

-

Set the spectral widths in both dimensions to encompass all proton signals.

-

Crucially, optimize the mixing time (d8). A range of mixing times (e.g., 300 ms, 500 ms, 800 ms) should be tested to observe the build-up of NOE cross-peaks.

-

-

Data Acquisition: Acquire the 2D NOESY data. The acquisition time will depend on the sample concentration and desired signal-to-noise ratio.

-

Data Processing: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation in both dimensions, phase correction, and baseline correction.

-

Analysis: Analyze the processed 2D spectrum for cross-peaks. A cross-peak between two protons indicates that they are in close spatial proximity (typically < 5 Å). The intensity of the cross-peak is inversely proportional to the sixth power of the distance between the protons. Correlations between the ortho-protons of the phenyl ring and protons on the pyrazole ring would provide direct evidence for the dihedral angle.

Computational chemistry offers a powerful and cost-effective means to explore the conformational space of a molecule and predict its most stable conformations.

Detailed Computational Protocol:

-

Structure Building: Construct the 2D structure of this compound using a molecular editor and generate an initial 3D structure.

-

Conformational Search: Perform a systematic or stochastic conformational search to explore the potential energy surface. For this molecule, the key dihedral angle to scan is the one defined by the C-C-N-N atoms connecting the phenyl and pyrazole rings.

-

Quantum Mechanical Calculations: For each identified low-energy conformer, perform geometry optimization and energy calculations using Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-31G(d,p)). This level of theory provides a good balance between accuracy and computational cost for organic molecules.

-

Energy Analysis: Calculate the relative energies of the optimized conformers. The conformer with the lowest energy is the predicted most stable conformation. The population of each conformer at a given temperature can be estimated using the Boltzmann distribution.

-

Geometric Analysis: Analyze the geometric parameters of the most stable conformer(s), including bond lengths, bond angles, and, most importantly, the dihedral angle between the phenyl and pyrazole rings.

Electronic Properties and Structure-Activity Relationship (SAR)

The electronic nature of the substituents significantly impacts the reactivity and biological activity of the pyrazole core. The amine group at the C5 position is an electron-donating group, which increases the electron density of the pyrazole ring, making it more susceptible to electrophilic attack. Conversely, the phenyl group at the N1 position is generally considered electron-withdrawing via an inductive effect, although it can also participate in π-stacking interactions.

Understanding these electronic and steric effects is crucial for SAR studies. For instance, modifying the substituents on the phenyl ring can tune the molecule's lipophilicity and its ability to form hydrogen bonds, thereby affecting its binding affinity to a biological target. The conformation of the molecule, particularly the orientation of the phenyl ring, will dictate which of these interactions are sterically feasible.

Conclusion and Future Directions

This technical guide has provided a detailed examination of the molecular structure and conformational properties of this compound. While a definitive experimental crystal structure is not publicly available, analysis of analogous compounds and the application of robust computational methods provide a strong predictive framework for its three-dimensional nature. The key takeaway is the expected non-planar conformation, with a significant dihedral angle between the phenyl and pyrazole rings, which is a critical determinant of its interaction with biological macromolecules.

Future research should focus on obtaining an experimental crystal structure to validate the computational models. Furthermore, detailed SAR studies, guided by the conformational insights presented here, will be instrumental in optimizing the pharmacological profile of this and related pyrazole derivatives for the development of novel therapeutics.

References

-

PubChem. This compound. [Link]

-

da Silva, J. F. M., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 2. [Link]

-

El-Hiti, G. A., et al. (2020). The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. Zeitschrift für Kristallographie-New Crystal Structures, 235(6), 1239-1241. [Link]

-

Ferreira, V. F., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 41-63. [Link]

-

Zia-ur-Rehman, M., et al. (2007). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 63(7), o3326-o3327. [Link]

-

Talele, T. T. (2010). Useful Computational Chemistry Tools for Medicinal Chemistry. In Comprehensive Medicinal Chemistry II (pp. 55-77). Elsevier. [Link]

-

Wikipedia. Computational chemistry. [Link]

-

Sadek, K. U., et al. (2018). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Crystals, 8(3), 124. [Link]

Sources

- 1. Substituent effects and electron delocalization in five-membered N-heterocycles - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01709A [pubs.rsc.org]

- 2. 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Potential of 3-Ethyl-1-phenyl-1H-pyrazol-5-amine: A Privileged Scaffold in Drug Discovery

An In-Depth Technical Guide

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, serving as a versatile scaffold for a multitude of therapeutic agents.[1][2][3] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant effects.[2][4][5][6] This guide focuses on the specific compound 3-Ethyl-1-phenyl-1H-pyrazol-5-amine , a member of the 5-aminopyrazole subclass. While direct experimental data on this exact molecule is sparse, this document will synthesize a comprehensive overview of its potential biological activities by extrapolating from the well-established structure-activity relationships (SAR) of closely related analogues. We will delve into the mechanistic underpinnings of these potential activities, provide robust experimental protocols for their validation, and offer insights into the compound's promise as a lead structure for novel drug development.

The 5-Aminopyrazole Core: A Chemically Tractable and Biologically Relevant Framework

The 5-aminopyrazole moiety is an advantageous framework for designing ligands that interact with various enzymes and receptors.[7][8] The presence of the free amino group at the C5 position, combined with the di-nitrogen system of the pyrazole ring, creates a unique electronic and steric environment. This arrangement allows for multiple points of interaction—hydrogen bond donors and acceptors—which are critical for specific binding to biological targets.

The subject of this guide, This compound , incorporates several key features:

-

N1-Phenyl Group: This bulky, aromatic substituent is a common feature in many potent pyrazole-based drugs (e.g., Celecoxib). It often contributes to hydrophobic interactions within target binding pockets and can be crucial for orienting the molecule correctly.

-

C3-Ethyl Group: The alkyl substituent at this position influences the molecule's lipophilicity and steric profile, which can fine-tune its selectivity and potency.

-

C5-Amine Group: This functional group is a critical pharmacophore. It can be a key anchoring point to target proteins and serves as a versatile synthetic handle for further derivatization to explore SAR.[9]

Synthetic Strategy: A Plausible Pathway

The synthesis of 5-aminopyrazoles is a well-established process in organic chemistry. A likely and efficient route to this compound involves the cyclocondensation of phenylhydrazine with a suitable β-ketonitrile. This approach is highly modular, allowing for variation at both the N1 and C3 positions.

Caption: Plausible synthetic route to the target compound.

Predicted Biological Activity & Mechanistic Insights

Based on extensive literature on analogous structures, this compound is predicted to possess significant activity in several key therapeutic areas.

Anti-inflammatory Potential

Chronic inflammation is implicated in a vast array of human diseases.[10] Pyrazole derivatives are renowned for their anti-inflammatory properties, most famously exemplified by the selective COX-2 inhibitor, Celecoxib.[5][11]

Caption: Inhibition of the COX pathway by a pyrazole derivative.

Anticancer Activity

The pyrazole scaffold is considered a "privileged structure" in oncology, forming the core of several FDA-approved drugs.[4][6] Derivatives have demonstrated efficacy against various cancer cell lines through multiple mechanisms of action.[1][14]

Potential Mechanisms:

-

Kinase Inhibition: Many pyrazoles function as ATP-competitive inhibitors of protein kinases that are crucial for cancer cell proliferation and survival, such as EGFR, CDK, and BTK.[1][4] The aminopyrazole core is particularly effective at forming key hydrogen bonds within the hinge region of kinase active sites.[7][8]

-

Tubulin Polymerization Inhibition: Some pyrazole derivatives disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[4]

-

Induction of Apoptosis: By modulating various signaling pathways, pyrazole compounds can trigger programmed cell death in cancer cells.

Antimicrobial and Antioxidant Properties

The versatility of the pyrazole ring extends to anti-infective and cytoprotective activities.

-

Antimicrobial Activity: Numerous pyrazole derivatives have been reported to have significant antibacterial and antifungal activity.[5][15][16] The exact mechanism can vary, but may involve the inhibition of essential microbial enzymes or disruption of cell wall integrity. One study highlighted a related compound, N-ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide, as having potent activity against Haemophilus spp.[17]

-

Antioxidant Activity: Pyrazol-5-ol derivatives, which can exist in tautomeric equilibrium with aminopyrazoles, are known to be effective radical scavengers.[18] The ability to donate a hydrogen atom to neutralize reactive oxygen species (ROS) suggests that this compound could possess antioxidant properties, protecting cells from oxidative stress.[19]

Proposed Experimental Validation

To empirically determine the biological activities of this compound, a tiered screening approach is recommended. The following protocols describe foundational assays for each potential activity.

Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

This assay provides a quantitative measure of a compound's ability to inhibit cancer cell proliferation.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the compound-containing medium. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Caption: Standard workflow for the MTT cytotoxicity assay.

Protocol: In Vitro Anti-inflammatory Screening (COX Inhibition Assay)

This assay determines the compound's selectivity and potency in inhibiting COX-1 and COX-2.

Principle: A colorimetric or fluorescent assay kit (commercially available) is used to measure the peroxidase activity of COX enzymes. Inhibition of the enzyme results in a reduced signal.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare all reagents according to the manufacturer's protocol (e.g., Cayman Chemical COX Fluorescent Inhibitor Screening Assay Kit).

-

Enzyme Incubation: In separate wells of a 96-well plate, add the reaction buffer, heme, and either the COX-1 or COX-2 enzyme.

-

Inhibitor Addition: Add various concentrations of this compound to the wells. Include a vehicle control and a known inhibitor control (e.g., Celecoxib for COX-2, SC-560 for COX-1). Incubate for 15 minutes at room temperature.

-

Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.

-

Signal Development: Add the fluorometric substrate, which will be converted by the peroxidase activity of COX into a fluorescent product.

-

Fluorescence Reading: Measure the fluorescence using a plate reader with appropriate excitation/emission wavelengths.

-

Data Analysis: Calculate the percent inhibition for each concentration and determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.

Protocol: In Vitro Antimicrobial Screening (MIC Determination)

This assay determines the minimum concentration of the compound required to inhibit the visible growth of a microorganism.

Principle: The broth microdilution method involves challenging a standardized inoculum of bacteria or fungi with serial dilutions of the antimicrobial agent in a liquid medium.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a 2-fold serial dilution of this compound in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the microbial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be determined by visual inspection or by using a plate reader.

Summary of Potential Potency

While specific data for this compound is not available, we can tabulate representative data from related pyrazole derivatives found in the literature to provide a context for expected potency.

| Biological Activity | Target/Assay | Representative IC₅₀ Values (from Analogues) | Reference |

| Anticancer | MCF-7 Breast Cancer Cells | 0.25 µM - 15.6 µM | [3][4] |

| A549 Lung Cancer Cells | 1.96 µM - 14 µM | [3][6] | |

| Anti-inflammatory | COX-2 Enzyme | 0.01 µM - 0.02 µM | [11] |

| p38 MAPK | High Activity (Qualitative) | [20] | |

| Antimicrobial | H. influenzae | 0.24 - 31.25 µg/mL | [17] |

| S. aureus | 6.25 µg/mL | [21] |

Note: These values are for illustrative purposes only and are derived from various pyrazole derivatives, not specifically this compound.

Conclusion and Future Directions

This compound emerges as a molecule of significant therapeutic potential, built upon the robust and validated foundation of the pyrazole scaffold. Extrapolating from a wealth of scientific literature, it is strongly positioned as a candidate for investigation as an anti-inflammatory, anticancer, and antimicrobial agent. The presence of versatile functional groups—the N1-phenyl, C3-ethyl, and C5-amine—provides an excellent platform for future SAR studies and lead optimization. The immediate next steps should involve the synthesis of this compound and its systematic evaluation using the experimental protocols outlined in this guide. The resulting data will be crucial in validating its predicted activities and paving the way for its potential development as a novel therapeutic agent.

References

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.

- Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. International Journal of Pharmaceutical and Phytopharmacological Research.

- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv

- Pyrazole as an anti-inflammatory scaffold.

- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Pakistan Journal of Pharmaceutical Sciences.

- Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies.

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.

- Anticancer Activity of Pyrazole via Different Biological Mechanisms. Semantic Scholar.

- Amino-Pyrazoles in Medicinal Chemistry: A Review.

- Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed.

- [Synthesis and pharmacological properties of pyrazole compounds. II. 4-aminopyrazole derivatives variously substituted in the 1 position]. PubMed.

- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.

- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Deriv

- Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC - PubMed Central.

- Pyrazole Biomolecules as Cancer and Inflamm

- Current status of pyrazole and its biological activities. PMC - PubMed Central.

- Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. PMC - NIH.

- Inhibitory effect of N-ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide on Haemophilus spp. planktonic or biofilm-forming cells. PMC - NIH.

- Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Taylor & Francis Online.

- Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. MDPI.

- Design, synthesis and antimicrobial evaluation of novel 1-phenyl/hetaryl-4- arylazo-3,5-bistrifluoromethyl-1H-pyrazole derivatives.

- 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characteriz

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv

- Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. ACS Omega.

Sources

- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. sciencescholar.us [sciencescholar.us]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 13. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anticancer Activity of Pyrazole via Different Biological Mechanisms | Semantic Scholar [semanticscholar.org]

- 15. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Inhibitory effect of N-ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide on Haemophilus spp. planktonic or biofilm-forming cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. encyclopedia.pub [encyclopedia.pub]

- 21. arkat-usa.org [arkat-usa.org]

"3-Ethyl-1-phenyl-1H-pyrazol-5-amine" mechanism of action

An In-depth Technical Guide to the Putative Mechanism of Action of 3-Ethyl-1-phenyl-1H-pyrazol-5-amine

Abstract

This compound is a synthetic heterocyclic compound belonging to the pyrazole class. While direct, extensive research on its specific mechanism of action is not widely published, its structural similarity to the well-characterized neuroprotective drug Edaravone (3-methyl-1-phenyl-5-pyrazolone) provides a strong foundation for postulating its primary biological activities.[1] This guide synthesizes the known pharmacology of structurally related pyrazoles, with a primary focus on Edaravone, to propose a putative mechanism of action for this compound centered on antioxidant and free radical scavenging properties. Furthermore, we will explore other potential biological targets characteristic of the broader pyrazole scaffold, such as kinase modulation and anti-inflammatory effects. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive theoretical framework and proposing experimental avenues for empirical validation.

Introduction to this compound

This compound is a pyrazole derivative characterized by an ethyl group at the 3-position, a phenyl group at the 1-position of the pyrazole ring, and an amine group at the 5-position. The pyrazole nucleus is a privileged scaffold in medicinal chemistry, known to be a core component of numerous biologically active compounds.[2][3] The specific substitutions on the pyrazole ring significantly influence the compound's physicochemical properties and its interaction with biological targets.

| Property | Value |

| Molecular Formula | C11H13N3 |

| Molecular Weight | 187.24 g/mol |

| IUPAC Name | This compound |

The structural similarity to Edaravone, a drug approved for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke, is the cornerstone of our mechanistic hypothesis.[4][5] Edaravone's efficacy is largely attributed to its potent antioxidant and free radical scavenging capabilities.[5][6]

Postulated Primary Mechanism of Action: Antioxidant and Free Radical Scavenging

Based on the established mechanism of Edaravone, we postulate that this compound primarily functions as a potent antioxidant.[6][7] This action is likely multifaceted, involving the direct neutralization of reactive oxygen species (ROS) and the inhibition of oxidative damage to cellular components.

Free Radical Scavenging

Free radicals are highly reactive molecules with unpaired electrons that can inflict significant damage to lipids, proteins, and nucleic acids, leading to cellular dysfunction and death.[5] Oxidative stress, an imbalance between the production of free radicals and the body's ability to counteract their harmful effects, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders.[4][6]

We hypothesize that this compound, much like Edaravone, can donate an electron to neutralize a variety of free radicals, thereby terminating the damaging chain reactions they initiate.[8] The pyrazolone ring system is key to this activity.

Caption: Postulated free radical scavenging by this compound.

Inhibition of Lipid Peroxidation

Lipid peroxidation is a destructive process where free radicals attack lipids within cell membranes, leading to a chain reaction of lipid degradation and subsequent cell damage.[6] Edaravone has been shown to effectively inhibit lipid peroxidation.[8] It is plausible that this compound shares this capability, thereby protecting the integrity of cellular membranes.

Caption: Proposed inhibition of lipid peroxidation by this compound.

Other Potential Mechanisms of Action

The pyrazole scaffold is associated with a broad range of pharmacological activities beyond antioxidant effects.[2][9] Therefore, it is prudent to consider other potential mechanisms for this compound.

Kinase Inhibition

Many pyrazole derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways.[10][11] Dysregulation of kinase activity is a hallmark of cancer and other diseases. The N-(1H-pyrazol-3-yl)pyrimidin-4-amine moiety, structurally related to our compound of interest, is a known pharmacophore for targeting kinases like CDKs.[11]

Anti-inflammatory Activity

Several pyrazole derivatives have demonstrated significant anti-inflammatory properties.[9] This can be attributed to various mechanisms, including the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) or the modulation of inflammatory signaling cascades. Given the close link between inflammation and oxidative stress, an anti-inflammatory action could complement the antioxidant effects of this compound.

Proposed Experimental Validation

To empirically determine the mechanism of action of this compound, a series of in vitro and in vivo experiments are recommended.

In Vitro Antioxidant Assays

Objective: To quantify the antioxidant and free radical scavenging capacity of the compound.

Protocols:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Create a series of dilutions of the compound.

-

Mix each dilution with a solution of DPPH.

-

Incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a spectrophotometer.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value.

-

-

Lipid Peroxidation Assay:

-

Use a commercially available kit or prepare a lipid-rich substrate (e.g., brain homogenate).

-

Induce lipid peroxidation using an oxidizing agent (e.g., FeSO4/ascorbate).

-

Treat the samples with varying concentrations of this compound.

-

Measure the formation of malondialdehyde (MDA), a byproduct of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) method.

-

Kinase Inhibition Profiling

Objective: To screen for potential kinase targets.

Protocol:

-

Broad-Spectrum Kinase Panel Screen:

-

Submit this compound to a commercial kinase profiling service (e.g., DiscoverX, Eurofins).

-

Screen against a panel of several hundred kinases at a fixed concentration (e.g., 10 µM).

-

Identify kinases with significant inhibition (>50%).

-

For promising hits, perform dose-response studies to determine the IC50 values.

-

Cellular Assays for Anti-inflammatory Effects

Objective: To assess the compound's ability to modulate inflammatory responses in a cellular context.

Protocol:

-

LPS-Induced Cytokine Release in Macrophages:

-

Culture a macrophage cell line (e.g., RAW 264.7).

-

Pre-treat the cells with different concentrations of this compound.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.

-

Conclusion

While direct experimental data on the mechanism of action of this compound is currently limited, its structural analogy to Edaravone strongly suggests a primary role as an antioxidant and free radical scavenger. The broader pharmacological profile of the pyrazole class of compounds also points towards potential activities as a kinase inhibitor and an anti-inflammatory agent. The experimental protocols outlined in this guide provide a clear path for the empirical validation of these hypotheses. Further research into this compound is warranted to fully elucidate its therapeutic potential.

References

- Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis - PMC - NIH. (n.d.).

- What is the mechanism of Edaravone? - Patsnap Synapse. (2024, July 17).

- What is Edaravone used for? - Patsnap Synapse. (2024, June 14).

- How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? - PMC - PubMed Central. (n.d.).

- Edaravone's Mechanism of Action: A Deep Dive by NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 12).

- 3-Phenyl-1H-pyrazol-5-amine | High-Purity Research Chemical - Benchchem. (n.d.).

- {[3-Ethyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methyl}amine - Benchchem. (n.d.).

- Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone - Indian Academy of Sciences. (n.d.).

- Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone | Request PDF - ResearchGate. (n.d.).

- Phemerazole - Wikipedia. (n.d.).

- Reaction of 3-methyl-1-phenyl-5-pyrazolone (1) with benzaldehyde under... - ResearchGate. (n.d.).

- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC - PubMed Central. (2021, May 10).

- Current status of pyrazole and its biological activities - PMC - PubMed Central. (n.d.).

- Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives - Journal of Medicinal and Chemical Sciences. (2020, November 13).

- Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. (2025, December 24).

- Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (n.d.).

- N-ethyl-5-phenyl-1H-pyrazol-3-amine - Chemical Synthesis Database. (2025, May 20).

- A Comprehensive Review on Pyrazole and It's Pharmacological Properties - IJRASET. (2022, September 29).

- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC - NIH. (n.d.).

- Modulating monoaminergic systems: A study on 3,5-dimethyl-1-phenyl-4-(phenylselenyl)-1H-pyrazole in lipopolysaccharide-induced depressive-like symptoms in mice - PubMed. (2025, September 16).

- 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- - the NIST WebBook. (n.d.).

- 1017781-37-1, this compound Formula - ECHEMI. (n.d.).

- N-ethyl-3-phenyl-1H-pyrazol-5-amine - ChemBK. (n.d.).

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]

- 4. Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is Edaravone used for? [synapse.patsnap.com]

- 6. What is the mechanism of Edaravone? [synapse.patsnap.com]

- 7. nbinno.com [nbinno.com]

- 8. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-Phenyl-1H-pyrazol-5-amine | High-Purity Research Chemical [benchchem.com]

- 11. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability Studies of 3-Ethyl-1-phenyl-1H-pyrazol-5-amine

Introduction

3-Ethyl-1-phenyl-1H-pyrazol-5-amine is a substituted pyrazole derivative of significant interest in pharmaceutical research and development due to its potential biological activities, characteristic of this class of compounds.[1][2][3] As with any active pharmaceutical ingredient (API), a thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for successful formulation development, ensuring therapeutic efficacy, and meeting regulatory requirements.[4][5] This guide provides a comprehensive framework for conducting solubility and stability studies on this compound, grounded in scientific principles and regulatory expectations.[6][7][8][9]

This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step methodologies. We will delve into the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.

Part 1: Physicochemical Characterization and Solubility Profiling

A fundamental understanding of the intrinsic properties of this compound is the cornerstone of any formulation strategy.

Identity and Basic Properties

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[10] |

| Molecular Formula | C₁₁H₁₃N₃ | ECHEMI[11] |

| Molecular Weight | 187.24 g/mol | ECHEMI[11] |

| Appearance | (Hypothetical) White to off-white crystalline solid | - |

| pKa | (Hypothetical) 4.5 (amine), 10.2 (pyrazole NH) | - |

Note: Some properties are hypothetical and should be experimentally determined.

pH-Dependent Solubility Profiling

The solubility of an ionizable compound like this compound is critically influenced by pH. A comprehensive pH-solubility profile is essential for predicting its behavior in different physiological environments and for developing suitable formulations.[12]

Experimental Rationale: The shake-flask method is the gold standard for determining equilibrium solubility due to its accuracy and reliability.[13] By measuring solubility across a wide pH range, we can identify the regions of lowest and highest solubility, which is crucial for biopharmaceutical classification and formulation design.[14]

Step-by-Step Protocol:

-

Buffer Preparation: Prepare a series of buffers (e.g., phosphate, acetate, borate) covering a pH range of 1.2 to 12.0. The pH of these buffers should be verified at the experimental temperature (typically 37 ± 1 °C).[14]

-

Sample Preparation: Add an excess amount of this compound to vials containing each buffer solution. The excess solid ensures that equilibrium is reached.

-

Equilibration: Agitate the vials at a constant temperature (37 ± 1 °C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

Sample Collection and Analysis: After equilibration, centrifuge the samples to separate the undissolved solid. Carefully collect an aliquot of the supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[13]

-

pH Verification: Measure the pH of the supernatant to confirm the final pH of the solution.[14]

Hypothetical pH-Solubility Profile Data:

| pH | Solubility (mg/mL) |

| 1.2 | 15.2 |

| 2.0 | 12.8 |

| 3.0 | 8.5 |

| 4.0 | 2.1 |

| 5.0 | 0.5 |

| 6.0 | 0.2 |

| 7.0 | 0.2 |

| 8.0 | 0.3 |

| 9.0 | 0.8 |

| 10.0 | 3.5 |

| 11.0 | 9.7 |

| 12.0 | 14.1 |

Solubility in Common Pharmaceutical Solvents

To explore various formulation options, such as liquid or semi-solid dosage forms, determining the solubility in different pharmaceutical solvents is necessary.

Experimental Workflow for Solvent Solubility:

Caption: Workflow for determining solubility in various solvents.

Hypothetical Solubility Data in Common Solvents:

| Solvent | Solubility (mg/mL) at 25°C |

| Water | 0.2 |

| Ethanol | 25.8 |

| Propylene Glycol | 15.3 |

| PEG 400 | 30.1 |

| Methanol | 45.7 |

| Acetone | 52.3 |

| Dichloromethane | 68.9 |

Part 2: Stability Indicating Method Development and Forced Degradation Studies

A crucial aspect of drug development is to establish the intrinsic stability of the API and to develop an analytical method that can separate the parent compound from its degradation products.[4][5]

Development of a Stability-Indicating HPLC Method

A robust, stability-indicating HPLC method is essential for accurately quantifying this compound and its potential degradants. The method must be validated according to ICH Q2(R1) guidelines.

Rationale for Method Selection: Reversed-phase HPLC (RP-HPLC) is a versatile and widely used technique for the analysis of small molecule pharmaceuticals due to its high resolution and compatibility with various detectors.[15][16][17][18] A C18 column is a good starting point for moderately polar compounds like the target molecule.

Illustrative HPLC Method Parameters:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | 20% B to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Forced Degradation (Stress Testing) Studies

Forced degradation studies are designed to intentionally degrade the API under more severe conditions than those used for accelerated stability testing.[4][19][20] These studies help to:

-

Identify potential degradation pathways.[4]

-

Elucidate the structure of degradation products.[4]

-

Demonstrate the specificity of the stability-indicating analytical method.[5]

ICH Guideline Framework for Forced Degradation:

Caption: Overview of forced degradation stress conditions.

Detailed Protocols for Forced Degradation:

-

Acid Hydrolysis:

-

Dissolve the API in a suitable solvent and add 0.1 M HCl.

-

Heat the solution at 60°C.

-

Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).

-

Neutralize the samples with an equivalent amount of base before HPLC analysis.

-

-

Base Hydrolysis:

-

Dissolve the API in a suitable solvent and add 0.1 M NaOH.

-

Maintain the solution at 60°C.

-

Withdraw and neutralize samples as described for acid hydrolysis.

-

-

Oxidative Degradation:

-

Dissolve the API in a suitable solvent and add 3% hydrogen peroxide.

-

Keep the solution at room temperature.

-

Monitor the degradation over time and quench the reaction if necessary before analysis.

-

-

Thermal Degradation:

-

Place the solid API in a controlled temperature oven at 80°C.

-

Sample at various time points and dissolve in a suitable solvent for analysis.

-

-

Photolytic Degradation:

-

Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

-

Analyze the samples and compare them with a dark control.

-

Hypothetical Forced Degradation Results:

| Stress Condition | % Degradation | Number of Degradants | Observations |

| 0.1 M HCl, 60°C, 24h | 15.2 | 2 | Major degradant at RRT 0.85 |

| 0.1 M NaOH, 60°C, 24h | 8.9 | 1 | Degradant at RRT 1.15 |

| 3% H₂O₂, RT, 24h | 18.5 | 3 | Multiple oxidative products |

| 80°C, solid, 7 days | 5.6 | 1 | Minor degradant observed |

| Photolytic (ICH Q1B) | 12.1 | 2 | Color change observed |

Part 3: Formal Stability Studies

Formal stability studies are conducted to establish the retest period for the drug substance or the shelf life for the drug product under defined storage conditions.[6][9] These studies are performed according to ICH Q1A(R2) guidelines.[7][8]

Protocol for Long-Term and Accelerated Stability Studies:

-

Batch Selection: Use at least three primary batches of this compound manufactured by a process representative of the final production method.[6]

-

Container Closure System: Store the API in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.

-

Storage Conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Testing Frequency:

-

Analytical Tests: At each time point, the samples should be tested for appearance, assay, degradation products, and any other critical quality attributes.

Hypothetical Stability Data Summary (Accelerated Conditions):

| Test | Specification | Time 0 | 3 Months | 6 Months |

| Appearance | White to off-white solid | Conforms | Conforms | Conforms |

| Assay (%) | 98.0 - 102.0 | 99.8 | 99.5 | 99.1 |

| Total Impurities (%) | NMT 1.0 | 0.15 | 0.25 | 0.40 |

| Any Unspecified Impurity (%) | NMT 0.10 | <0.05 | 0.08 | 0.09 |

Conclusion

This technical guide outlines a comprehensive and scientifically rigorous approach to evaluating the solubility and stability of this compound. By following these methodologies, researchers and drug development professionals can generate the critical data necessary to support formulation development, establish appropriate storage conditions and shelf life, and ensure the quality, safety, and efficacy of the final drug product. The presented protocols and illustrative data provide a robust framework that can be adapted to the specific needs of a development program while adhering to global regulatory standards.

References

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

-

Rao, K. S., & Reddy, P. G. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 1(2), 79-86. Retrieved from [Link]

-

Pharma Pathway. (2024, October 6). Forced Degradation Studies in Pharmaceuticals: How to Perform. Retrieved from [Link]

-

BioProcess International. (2006, October 1). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

-

ICH. (1996). ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. Retrieved from [Link]

-

ICH. (2003). Q1A(R2) Guideline. Retrieved from [Link]

-

European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]

-

European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

-

SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. Retrieved from [Link]

-

Sivagam, B., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Semantic Scholar. Retrieved from [Link]

-

Igbokwe, N. N., et al. (2023). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized.... R Discovery. Retrieved from [Link]

-

International Journal of Chemical and Pharmaceutical Analysis. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]

-

ResearchGate. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. Retrieved from [Link]

-

World Health Organization. (2019). Annex 4: Guidance on equilibrium solubility experiments for the purpose of classifying active pharmaceutical ingredients within the Biopharmaceutics Classification System. Retrieved from [Link]

-

Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of pH-Solubility Profile and Development of Prediction Models for pH-Dependent Solubility of Atorvastatin Calcium. Retrieved from [Link]

-

Ingenta Connect. (2024, October 1). Determination of pH-Solubility Profile and Development of Predict.... Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-5-phenylpyrazole. Retrieved from [Link]

Sources

- 1. 3-Phenyl-1H-pyrazol-5-amine | High-Purity Research Chemical [benchchem.com]

- 2. 3-Phenyl-1H-pyrazol-5-amine | CymitQuimica [cymitquimica.com]

- 3. 3-Amino-5-phenylpyrazole | C9H9N3 | CID 136655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmaguru.co [pharmaguru.co]

- 6. pharma.gally.ch [pharma.gally.ch]

- 7. database.ich.org [database.ich.org]

- 8. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 10. PubChemLite - this compound (C11H13N3) [pubchemlite.lcsb.uni.lu]

- 11. echemi.com [echemi.com]

- 12. researchgate.net [researchgate.net]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. who.int [who.int]

- 15. [PDF] A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity | Semantic Scholar [semanticscholar.org]

- 16. discovery.researcher.life [discovery.researcher.life]

- 17. ijcpa.in [ijcpa.in]

- 18. researchgate.net [researchgate.net]

- 19. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 20. acdlabs.com [acdlabs.com]

"3-Ethyl-1-phenyl-1H-pyrazol-5-amine" CAS number lookup and verification

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Ethyl-1-phenyl-1H-pyrazol-5-amine, a heterocyclic amine with significant potential in medicinal chemistry and materials science. This document consolidates critical information regarding its chemical identity, properties, synthesis, safe handling, and analytical characterization to support its application in research and development.

Chemical Identity and Properties

Chemical Name: this compound

CAS Number: 1017781-37-1[1]

Molecular Formula: C₁₁H₁₃N₃[2]

Molecular Weight: 187.24 g/mol [2]

Structure:

Caption: General synthesis of this compound.

Detailed Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-oxopentanenitrile (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Addition of Phenylhydrazine: To the stirred solution, add phenylhydrazine (1 equivalent) dropwise at room temperature. An exothermic reaction may be observed.

-

Reaction Progression: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

Causality in Experimental Choices:

-